molecular formula C19H18N2O4 B3013632 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1396854-13-9

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B3013632
CAS No.: 1396854-13-9
M. Wt: 338.363
InChI Key: DUCLJPJTXHPMOA-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a phenyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl chain.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(15-11-16(25-21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)17-7-4-10-24-17/h1-7,10-11,14,23H,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLJPJTXHPMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

    Addition of the cyclopropyl group: This can be done through cyclopropanation reactions using reagents like diazomethane.

    Hydroxyethyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development
Due to its unique structural features, this compound is being investigated as a lead candidate for developing new therapeutic agents. Its ability to interact with biological macromolecules positions it as a potential drug targeting bacterial infections and cancer therapies. The oxazole ring is known for its biological activity, making it a focal point in drug design.

Mechanism of Action
The compound's mechanism of action likely involves the interaction of the oxazole moiety with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. The cyclopropyl and furan groups may enhance binding affinity and specificity for biological targets, which is crucial for therapeutic efficacy.

Biological Studies

Biological Activity Assessment
Research has shown that compounds similar to N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide exhibit significant biological activities. Studies often focus on their effects on cell proliferation, apoptosis induction in cancer cells, and antibacterial properties.

Case Studies
In one study, derivatives of oxazole were tested against various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis. Such findings suggest that this compound could be further explored for its anticancer potential.

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to explore novel synthetic pathways.

Material Science
The compound's stability and reactivity make it suitable for developing new materials, including polymers and coatings. Its application in creating functional materials can lead to advancements in various industries.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : 5-phenyl-1,2-oxazole-3-carboxamide.
  • Substituents :
    • N-linked 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl group.
    • Hydroxyethyl and cyclopropyl groups enhance rigidity and hydrogen-bonding capacity.
Analog 1: SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)
  • Core : 5-furan-2-yl-1,2-oxazole-3-carboxamide.
  • Substituents :
    • N-linked 3-imidazol-1-ylpropyl group .
  • Key Differences :
    • Heterocycle : Furan vs. phenyl at position 5 of the oxazole.
    • Substituent : Imidazole-propyl vs. cyclopropyl-hydroxyethyl.
    • Biological Activity : SKL2001 is a Wnt/β-catenin pathway agonist, suggesting the target compound may share similar signaling modulation but with altered selectivity due to substituent differences.
Analog 2: 5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
  • Core : 5-furan-2-yl-1,2-oxazole-3-carboxamide.
  • Substituents :
    • N-linked (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group .
  • Key Differences :
    • Heterocycle : Oxadiazole vs. cyclopropyl-hydroxyethyl chain.
    • Bioisosteric Effects : Oxadiazole may enhance metabolic stability compared to ester or amide groups.
Analog 3: 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide
  • Core : 1,2-oxazole-5-carboxamide.
  • Substituents :
    • 3-methyl on oxazole; N-linked 1-methylpyrazol-3-yl group .
  • Key Differences :
    • Substituent : Pyrazole vs. furan/phenyl.
    • Electronic Effects : Pyrazole’s hydrogen-bonding capacity differs from hydroxyethyl or imidazole groups.

Physicochemical Properties

Property Target Compound SKL2001 Analog 2 Analog 3
Molecular Weight ~375.4 g/mol (estimated) ~356.4 g/mol ~379.4 g/mol ~235.3 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~2.1 ~2.8 ~1.7
Hydrogen Bond Donors 2 (hydroxyethyl, carboxamide) 1 (carboxamide) 1 (carboxamide) 1 (carboxamide)

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C19H19NO5\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{5}

This structure features a cyclopropyl group, a furan ring, and an oxazole moiety, which are known to contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
32bSH-SY5Y (Neuroblastoma)0.5
6aHeLa0.1
11dMDA-MB-2310.15

These results indicate that the compound may serve as a lead for developing new anticancer agents.

The mechanism by which this compound exerts its effects is believed to involve multiple pathways:

  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have demonstrated HDAC inhibitory activity, leading to increased acetylation of histones and subsequent modulation of gene expression related to cancer progression .
  • Targeting Tubulin Dynamics : Compounds in this class may disrupt microtubule formation, akin to established chemotherapeutics like vincristine .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Neuroblastoma Cells : A study evaluating the effects on SH-SY5Y cells found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
  • In Vivo Efficacy : In animal models, oral administration of similar oxazole derivatives resulted in reduced tumor growth compared to control groups, indicating promising in vivo efficacy .
  • Synergistic Effects : Research has shown that when combined with other chemotherapeutic agents, the compound exhibits synergistic effects, enhancing overall therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step protocol involving cyclopropane ring formation, oxazole core assembly, and carboxamide coupling. Key steps include:

  • Cyclopropane introduction via [2+1] cycloaddition under palladium catalysis .
  • Oxazole ring formation using a Hantzsch-type reaction with ethyl 5-phenyl-1,2-oxazole-3-carboxylate and ammonium acetate .
  • Final carboxamide coupling via EDC/HOBt-mediated amidation .
    • Critical Parameters : Temperature (>80°C for cyclopropane stability), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly affect yield. Typical yields range from 45–65% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Focus on δ 7.2–8.1 ppm (aromatic protons from phenyl and furan), δ 1.2–1.8 ppm (cyclopropyl CH2), and δ 4.5–5.0 ppm (hydroxyethyl group) .
  • IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and oxazole C=N at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ at m/z 381.16 (calculated) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodology :

  • Core Modifications : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[3.1.0]hexanyl) to assess steric effects .
  • Substituent Analysis : Systematically vary the phenyl and furan moieties to evaluate electronic contributions to bioactivity. For example, electron-withdrawing groups on phenyl enhance binding affinity in similar oxazole derivatives .
  • In Vitro Assays : Use kinase inhibition or cytotoxicity screens (e.g., MTT assays) with controls (e.g., staurosporine) to quantify activity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodology :

  • Meta-Analysis : Compare datasets from independent studies (e.g., anti-inflammatory IC50 values) using statistical tools (ANOVA) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Computational Modeling : Perform molecular docking to validate hypothesized binding modes against conflicting biological targets (e.g., COX-2 vs. EGFR) .

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to assess CYP450 metabolism sites (e.g., hydroxylation at the cyclopropyl group) .
  • MD Simulations : Run 100-ns trajectories to evaluate hydrolysis susceptibility of the carboxamide bond in physiological pH .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodology :

  • Factor Screening : Design a factorial experiment to isolate variables (e.g., catalyst loading, solvent purity) impacting yield .
  • HPLC Purity Checks : Correlate yield with impurity profiles (e.g., unreacted starting materials) to identify suboptimal quenching or purification steps .

Methodological Best Practices

Q. What quality control protocols are essential for ensuring batch-to-batch consistency?

  • Methodology :

  • HPLC-DAD : Monitor retention time (tR = 8.2 min) and UV absorbance (λ = 254 nm) for purity ≥95% .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

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